molecular formula C7H10ClN3O2 B13625459 Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Cat. No.: B13625459
M. Wt: 203.62 g/mol
InChI Key: CZFCVSBFNUWKHO-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features an amino group and a chloro substituent on the pyrazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with methyl acrylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole
  • 4-Chloro-3-methyl-1H-pyrazole
  • 3-Amino-4-chloro-1H-pyrazole

Uniqueness

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which enhances its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 3-(3-amino-4-chloropyrazol-1-yl)propanoate

InChI

InChI=1S/C7H10ClN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10)

InChI Key

CZFCVSBFNUWKHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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